3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene
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Overview
Description
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and the spiro configuration contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves the following steps:
Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor. This often involves the use of a base to facilitate the cyclization.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction. This can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Protection of Functional Groups: Protecting groups, such as carbobenzyloxy (Cbz), are used to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex spiro structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl 3-bromo-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-7-carboxylate
- tert-Butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
Uniqueness
3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is unique due to its specific spiro configuration and the presence of the carbobenzyloxy (Cbz) protecting group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H17BrN2O3 |
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Molecular Weight |
353.21 g/mol |
IUPAC Name |
benzyl 3-bromo-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H17BrN2O3/c16-13-9-15(21-17-13)7-4-8-18(11-15)14(19)20-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
ZRKDHFCNIRRXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=NO2)Br)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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